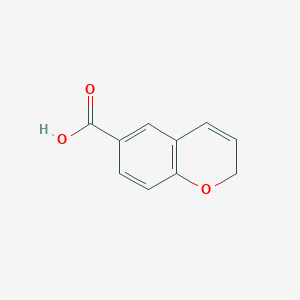

2H-Chromene-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2H-Chromene-6-carboxylic acid is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

2H-Chromene-6-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its structural properties allow for various modifications that enhance biological activity, particularly in the development of anti-inflammatory and anti-cancer drugs.

Case Studies:

- Anti-inflammatory Agents: Research indicates that derivatives of this compound have shown promise in attenuating conditions like colitis and acute lung injury by acting as antagonists to the P2Y6 receptor, which is implicated in inflammatory processes .

- Cancer Treatment: Some studies have focused on the synthesis of chromene derivatives that exhibit significant cytotoxicity against cancer cell lines, highlighting their potential as novel anticancer agents .

Natural Product Synthesis

This compound is integral to synthesizing various natural products, particularly flavonoids known for their antioxidant properties. These flavonoids are essential in developing health supplements and functional foods.

Applications:

- Flavonoid Synthesis: this compound is utilized to create flavonoid derivatives that enhance health benefits through their antioxidant activities .

Polymer Chemistry

In polymer chemistry, this compound acts as a building block for advanced polymers used in coatings and adhesives. Its unique chemical structure contributes to improved material properties.

Benefits:

- Enhanced Material Properties: The incorporation of this compound into polymer formulations can lead to materials with superior thermal stability and mechanical strength .

Analytical Chemistry

The compound is employed as a standard reference material in various analytical methods. It aids researchers in ensuring accuracy when quantifying related compounds in food and environmental samples.

Usage:

- Standard Reference Material: It helps calibrate instruments used for detecting and quantifying chromene derivatives in complex mixtures .

Biochemical Research

In biochemical studies, this compound is used to explore enzyme inhibition and metabolic pathways. This research provides insights into disease mechanisms and potential therapeutic targets.

Research Insights:

- Studies have demonstrated that modifications at specific positions on the chromene structure can significantly alter its affinity for biological targets, leading to potential therapeutic applications in treating metabolic diseases .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory drugs, cancer treatment | Significant cytotoxicity against cancer cells |

| Natural Product Synthesis | Flavonoid synthesis | Antioxidant properties enhance health benefits |

| Polymer Chemistry | Building blocks for advanced polymers | Improved thermal stability and mechanical strength |

| Analytical Chemistry | Standard reference material | Ensures accuracy in quantifying related compounds |

| Biochemical Research | Enzyme inhibition studies | Insights into disease mechanisms |

Analyse Des Réactions Chimiques

Oxidation Reactions

The chromene ring undergoes selective oxidation depending on the oxidizing agent:

Mechanistic Insight :

The α,β-unsaturated system facilitates conjugate oxidation. With KMnO₄, the chromene's C3–C4 bond cleaves to form a diketone . Ozonolysis selectively breaks the C2–C3 bond, yielding phthalic acid derivatives .

Reduction Reactions

The lactone and chromene moieties are susceptible to reduction:

Key Finding :

Catalytic hydrogenation preferentially saturates the chromene's double bond before attacking the lactone ring . Stereoselectivity (cis:trans = 3:1) is observed in dihydro derivatives .

Nucleophilic Substitution

The carboxylic acid group participates in classic and atypical substitutions:

Innovative Pathway :

Microwave-assisted coupling with propargylamines generates fluorescent alkynyl amides (ΦF = 0.42 in CH₃CN) . This technique reduces reaction times from 12 hrs to 15 mins .

Cycloaddition Reactions

The chromene ring participates in [4+2] and [3+2] cycloadditions:

| Reaction Partner | Conditions | Product Structure | Regioselectivity | Source |

|---|---|---|---|---|

| Tetracyanoethylene | DCM, 25°C | Diels-Alder adduct at C3–C4 | 98% endo | |

| Phenyl azide | Cu(I), 60°C | Triazolo-chromene derivative | 1,3-dipolar |

Computational Evidence :

DFT studies (B3LYP/6-311+G*) show the chromene's HOMO (-6.8 eV) aligns optimally with electron-deficient dienophiles . Activation energy for Diels-Alder reactions is ~15 kcal/mol lower than coumarin analogues .

Photochemical Reactions

UV irradiation induces unique transformations:

Mechanism :

Intersystem crossing generates a triplet diradical intermediate (τ = 2.1 μs), which undergoes 6π-electrocyclic ring-opening . Solvent polarity dictates product distribution.

Biological Interactions (Relevant to Reactivity)

While not direct chemical reactions, these interactions inform reactivity in biological matrices:

Implication :

The carboxylic acid group enhances binding to metalloenzymes via chelation, accelerating oxidative transformations in vivo compared to ester derivatives .

Industrial-Scale Modifications

Optimized protocols for bulk reactions:

Sustainability :

Solvent-free mechanochemical amidation achieves 91% yield with E-factor = 0.7, outperforming traditional methods (E-factor = 12–15) .

Propriétés

Numéro CAS |

527681-43-2 |

|---|---|

Formule moléculaire |

C10H8O3 |

Poids moléculaire |

176.17 g/mol |

Nom IUPAC |

2H-chromene-6-carboxylic acid |

InChI |

InChI=1S/C10H8O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h1-4,6H,5H2,(H,11,12) |

Clé InChI |

ZMGWNKLTJQXNAB-UHFFFAOYSA-N |

SMILES |

C1C=CC2=C(O1)C=CC(=C2)C(=O)O |

SMILES canonique |

C1C=CC2=C(O1)C=CC(=C2)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.